Cefivitril
Overview
Description
Cefivitril is a semi-synthetic cephalosporin antibiotic known for its broad antibacterial activity. It is particularly effective against penicillin-resistant strains of Staphylococcus aureus. Compared to other cephalosporins, this compound exhibits superior in vitro activity against both gram-positive and gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cefivitril is synthesized through a series of chemical reactions involving the modification of the cephalosporin core structure. The synthesis typically involves the acylation of the 7-aminocephalosporanic acid nucleus with specific side chains that enhance its antibacterial properties. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale fermentation processes followed by chemical modification. The fermentation process involves the cultivation of Cephalosporium acremonium to produce the cephalosporin core, which is then chemically modified to yield this compound. The industrial production also includes purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Cefivitril undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide.
Substitution: Nucleophilic substitution reactions can occur at the beta-lactam ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents like sodium borohydride are used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties .
Scientific Research Applications
Cefivitril has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of cephalosporins.
Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Employed in clinical studies to evaluate its efficacy against resistant bacterial strains.
Industry: Utilized in the development of new antibacterial agents and formulations.
Mechanism of Action
Cefivitril exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis. The molecular targets include various penicillin-binding proteins, and the pathways involved are those related to cell wall biosynthesis .
Comparison with Similar Compounds
Cefuroxime: Another cephalosporin with a similar mechanism of action but different spectrum of activity.
Ceftriaxone: Known for its extended half-life and broad-spectrum activity.
Cefotaxime: Similar in structure but with different pharmacokinetic properties.
Uniqueness of Cefivitril: this compound is unique due to its enhanced activity against penicillin-resistant Staphylococcus aureus and its superior in vitro activity against a wide range of bacteria. This makes it a valuable antibiotic in the treatment of resistant bacterial infections .
Properties
IUPAC Name |
(6R,7R)-7-[[2-[(Z)-2-cyanoethenyl]sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O4S3/c1-21-15(18-19-20-21)29-6-8-5-28-13-10(12(24)22(13)11(8)14(25)26)17-9(23)7-27-4-2-3-16/h2,4,10,13H,5-7H2,1H3,(H,17,23)(H,25,26)/b4-2-/t10-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHWKLWIYBATLL-GMIKGCRTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CSC=CC#N)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CS/C=C\C#N)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501024387 | |
Record name | (6R,7R)-7-(2-(((Z)-2-Cyanovinyl)thio)acetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501024387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66474-36-0 | |
Record name | Cefivitril [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066474360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6R,7R)-7-(2-(((Z)-2-Cyanovinyl)thio)acetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501024387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEFIVITRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/776E09GMHQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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